Cas no 77903-26-5 (N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide)

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide is a pyridine derivative featuring a pivalamide substituent, offering structural stability and potential utility in pharmaceutical and agrochemical applications. Its methoxy and methyl groups enhance electron density, influencing reactivity and binding interactions. The pivalamide moiety contributes to steric hindrance, improving metabolic resistance and selectivity in target engagement. This compound serves as a versatile intermediate in organic synthesis, particularly for developing bioactive molecules. Its well-defined molecular structure ensures reproducibility in research and industrial processes. Suitable for use in medicinal chemistry, it provides a scaffold for further functionalization, enabling the exploration of structure-activity relationships in drug discovery.
N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide structure
77903-26-5 structure
Product Name:N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide
CAS No:77903-26-5
MF:C12H18N2O2
MW:222.283523082733
CID:1090804
PubChem ID:12706331
Update Time:2025-05-27

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide
    • N-(5-methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide
    • DTXSID50507514
    • 77903-26-5
    • SCHEMBL23169930
    • Inchi: 1S/C12H18N2O2/c1-8-9(6-13-7-10(8)16-5)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,14,15)
    • InChI Key: SIITWAUFVLJVQH-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=NC=C(C=1C)OC

Computed Properties

  • Exact Mass: 222.13700
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 54.71000
  • LogP: 3.03270

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide Pricemore >>

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Additional information on N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide: A Comprehensive Overview

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide, also known by its CAS registry number CAS No 77903-26-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pivalamide group attached to a substituted pyridine ring, which introduces both steric and electronic effects that are crucial for its functional properties.

The synthesis of N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide involves a series of well-defined organic reactions, including nucleophilic substitution and amide formation. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity, making it more accessible for research purposes. The use of microwave-assisted synthesis has been particularly beneficial, as it reduces reaction times and enhances yields.

From a pharmacological perspective, N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide has been studied for its potential as a bioisostere in drug design. Its ability to modulate specific biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been explored in preclinical models. Recent studies have highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases, offering promising leads for therapeutic interventions.

The structural versatility of CAS No 77903-26-5 allows for further functionalization, enabling the exploration of diverse chemical space. Researchers have employed computational methods, such as molecular docking and QSAR modeling, to predict the binding affinities of this compound to various protein targets. These studies have provided valuable insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In terms of applications, N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide has found utility in medicinal chemistry as a building block for constructing more complex molecules. Its use in fragment-based drug design has been particularly noteworthy, as it provides a robust framework for exploring novel therapeutic agents. Additionally, the compound has been utilized in the development of fluorescent probes for bioimaging applications, leveraging its optical properties.

Recent breakthroughs in analytical techniques have facilitated a deeper understanding of the physical and chemical properties of CAS No 77903-26-5. High-resolution mass spectrometry and NMR spectroscopy have been instrumental in confirming its molecular structure and purity. These advancements have also enabled the elucidation of its stereochemical characteristics, which are critical for determining its biological activity.

The integration of green chemistry principles into the synthesis and application of N-(5-Methoxy-4-methylpyridin-3-y l)pivalamide represents another area of active research. Efforts to minimize waste generation and optimize resource utilization have led to the development of more sustainable synthetic pathways. Such approaches align with global initiatives aimed at promoting environmentally friendly chemical practices.

In conclusion, N-(5-Methoxy -4-methylpyridin -3 -yl ) pivalamide (CAS No 77903 -26 -5 ) stands as a testament to the ongoing progress in organic chemistry and pharmacology. Its unique properties, coupled with cutting-edge research methodologies, position it as a valuable tool in advancing drug discovery and chemical innovation.

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